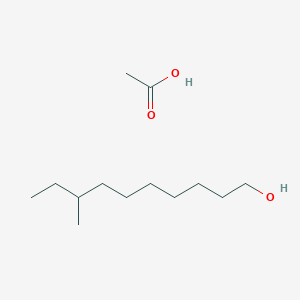
Acetic acid;8-methyldecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;8-methyldecan-1-ol is a chemical compound that combines the properties of acetic acid and 8-methyldecan-1-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 8-methyldecan-1-ol is an alcohol with a long carbon chain and a hydroxyl group at the end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-methyldecan-1-ol typically involves the esterification reaction between acetic acid and 8-methyldecan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+CH3(CH2)7CH(CH3)CH2OH→CH3COOCH3(CH2)7CH(CH3)CH2+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The esterification process may also involve the use of catalysts and solvents to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;8-methyldecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Acetic acid;8-methyldecan-1-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of acetic acid;8-methyldecan-1-ol involves its interaction with cellular components and biochemical pathways. The ester group can be hydrolyzed to release acetic acid and 8-methyldecan-1-ol, which can then interact with various molecular targets. Acetic acid can modulate metabolic pathways, while 8-methyldecan-1-ol can affect membrane integrity and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
8-methyldecan-1-ol: An alcohol with a long carbon chain, used in the production of fragrances and flavors.
Other esters: Compounds such as ethyl acetate and butyl acetate, which have similar chemical properties and applications.
Eigenschaften
CAS-Nummer |
83375-82-0 |
|---|---|
Molekularformel |
C13H28O3 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
acetic acid;8-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O.C2H4O2/c1-3-11(2)9-7-5-4-6-8-10-12;1-2(3)4/h11-12H,3-10H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
GYTSSRPPEVEIKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















